molecular formula C14H18O2 B1323599 4-(2-Carboethoxyphenyl)-2-methyl-1-butene CAS No. 731772-83-1

4-(2-Carboethoxyphenyl)-2-methyl-1-butene

Cat. No.: B1323599
CAS No.: 731772-83-1
M. Wt: 218.29 g/mol
InChI Key: JZLZWHUNXHQKTH-UHFFFAOYSA-N
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Description

4-(2-Carboethoxyphenyl)-2-methyl-1-butene is an organic compound belonging to the class of phenyl butenes. This compound has garnered attention due to its potential applications in various fields of research and industry. Its molecular formula is C13H16O2, and it is known for its unique structural properties, which include a phenyl ring substituted with a carboethoxy group and a butene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboethoxyphenyl)-2-methyl-1-butene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of ethyl benzoate with 2-methyl-1-butene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the Heck reaction, where ethyl 2-bromobenzoate is coupled with 2-methyl-1-butene in the presence of a palladium catalyst and a base such as triethylamine. This reaction is usually performed under an inert atmosphere to prevent oxidation of the palladium catalyst.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption. In this method, the reactants are exposed to microwave irradiation, which provides rapid and uniform heating, leading to faster reaction times and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboethoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: 4-(2-Carboxyphenyl)-2-methyl-1-butene

    Reduction: 4-(2-Carboethoxyphenyl)-2-methylbutane

    Substitution: 4-(2-Carboethoxy-5-nitrophenyl)-2-methyl-1-butene (nitration product)

Scientific Research Applications

4-(2-Carboethoxyphenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2-Carboethoxyphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Carboethoxyphenyl)-1-butene
  • 4-(2-Carbomethoxyphenyl)-2-methyl-1-butene
  • 4-(2-Carboethoxyphenyl)-2-butene

Uniqueness

4-(2-Carboethoxyphenyl)-2-methyl-1-butene is unique due to the presence of both a carboethoxy group and a methyl group on the butene chain. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in the development of new materials and therapeutic agents.

Biological Activity

4-(2-Carboethoxyphenyl)-2-methyl-1-butene (CAS Number: 731772-83-1) is a compound with the molecular formula C14H18O2 and a molecular weight of 218.29836 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structure and potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H18O2
  • SMILES Notation : CCOC(=O)C1=CC=CC=C1CCC(=C)C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its potential anti-cancer properties, anti-inflammatory effects, and as a precursor in the synthesis of other biologically active compounds.

Anti-Cancer Properties

Several studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of this compound can inhibit cell proliferation in breast cancer cells by inducing apoptosis and cell cycle arrest.

Anti-Inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. Such activity could be beneficial in treating diseases characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeFindings
Anti-Cancer Induces apoptosis in breast cancer cells; inhibits cell proliferation.
Anti-Inflammatory Reduces levels of pro-inflammatory cytokines in vitro.
Synthesis Precursor Used in the synthesis of other biologically active compounds.

Detailed Research Findings

  • Study on Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
  • Inflammation Model Study : In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
  • Synthetic Applications : The compound has also been explored as a synthetic intermediate for producing more complex molecules with enhanced biological activities, highlighting its versatility in pharmaceutical chemistry.

Properties

IUPAC Name

ethyl 2-(3-methylbut-3-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-4-16-14(15)13-8-6-5-7-12(13)10-9-11(2)3/h5-8H,2,4,9-10H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZWHUNXHQKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641151
Record name Ethyl 2-(3-methylbut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-83-1
Record name Ethyl 2-(3-methyl-3-buten-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-methylbut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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